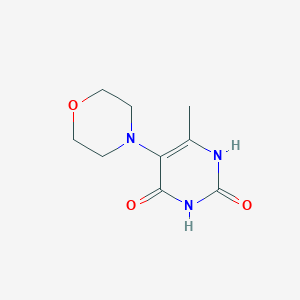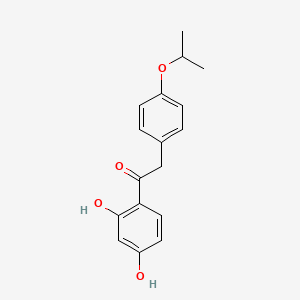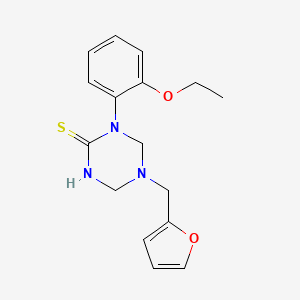![molecular formula C15H22N4O3 B5637943 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5637943.png)
3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one" typically involves multi-step chemical reactions, starting from simpler precursors. One approach involves the reaction of pyrazole derivatives with piperidine and oxazolidinone units under specific conditions to construct the target molecule. For instance, a related synthesis involves the condensation of benzofuran-2-yl-1H-pyrazole with thiazolidin-4-one derivatives in the presence of piperidine as a catalyst, showcasing the complexity and the variety of synthetic routes available for such compounds (Bakr F. Abdel-Wahab et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds containing oxazolidinone, pyrazole, and piperidine rings is characterized by various intermolecular interactions and conformational dynamics. X-ray diffraction and spectral analyses are commonly used to confirm the structure of newly synthesized heterocycles, providing detailed information on the molecular arrangement and electronic distribution within the compound. Such analyses are crucial for understanding the compound's reactivity and biological activity (Bakr F. Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Compounds of this class undergo various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition, depending on the functional groups present. The reactivity is significantly influenced by the electron-donating or withdrawing nature of the substituents attached to the core rings. For example, the synthesis and SAR of novel oxazolidinones with substituted pyrazoles highlight the compound's potential for antibacterial activity against gram-positive and fastidious gram-negative organisms (F. E. Boyer et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for formulating the compound for biological applications and for understanding its stability under various conditions. High solubility in saline, for instance, indicates the potential for pharmaceutical formulations suitable for inhaled dosing by nebulization (P. Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for the compound's biological activity. The presence of functional groups like oxazolidinone and pyrazole significantly impacts these properties, influencing the compound's interaction with biological targets. Studies on oxazolidinones, for instance, have shown their potent antibacterial properties, highlighting the importance of chemical properties in drug action (J. Tucker et al., 1998).
Propiedades
IUPAC Name |
3-[1-(2-pyrazol-1-ylbutanoyl)piperidin-4-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-2-13(19-7-3-6-16-19)14(20)17-8-4-12(5-9-17)18-10-11-22-15(18)21/h3,6-7,12-13H,2,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPGZTAWKORIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)N2CCOC2=O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B5637863.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5637872.png)


![methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5637889.png)
![1-cyclopropyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5637891.png)
![N-(3,5-dichlorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5637893.png)
![2-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5637896.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5637908.png)
![4-{[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B5637917.png)
![2-{2-[3-(benzyloxy)azetidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5637925.png)
![1-benzyl-4-{5-[(methylthio)methyl]-2-furoyl}-1,4-diazepan-6-ol](/img/structure/B5637927.png)

![2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide](/img/structure/B5637939.png)